Etheroleate

Description

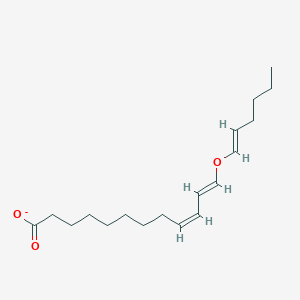

Structure

3D Structure

Properties

Molecular Formula |

C18H29O3- |

|---|---|

Molecular Weight |

293.4 g/mol |

IUPAC Name |

(9Z,11E)-12-[(E)-hex-1-enoxy]dodeca-9,11-dienoate |

InChI |

InChI=1S/C18H30O3/c1-2-3-4-13-16-21-17-14-11-9-7-5-6-8-10-12-15-18(19)20/h9,11,13-14,16-17H,2-8,10,12,15H2,1H3,(H,19,20)/p-1/b11-9-,16-13+,17-14+ |

InChI Key |

NQNHRHWFZHFAAH-XSWVPMOFSA-M |

Isomeric SMILES |

CCCC/C=C/O/C=C/C=C\CCCCCCCC(=O)[O-] |

Canonical SMILES |

CCCCC=COC=CC=CCCCCCCCC(=O)[O-] |

Synonyms |

(9Z,11E,1'E)-12-(1'-hexenyloxy)-9,11-dodecadienoic acid 12-(1'-hexenyloxy)-9,11-dodecadienoic acid etheroleic acid |

Origin of Product |

United States |

Synthetic Methodologies for Etheroleate and Its Analogues

Derivatization Strategies for Etheroleate Analogues

Beyond the synthesis of the parent this compound molecule, significant effort has been dedicated to the creation of its analogues through various derivatization strategies. These strategies aim to modify the properties of this compound for specific research and industrial applications.

Synthesis of Polyoxyethylene Ether Oleates

A common derivatization involves the attachment of polyoxyethylene chains to oleic acid, creating polyoxyethylene ether oleates. These nonionic surfactants have applications in various industries. atamanchemicals.comnih.gov The synthesis typically involves the esterification or transesterification of oleic acid or its esters with a polyoxyethylene ether.

Several methods have been patented for this purpose. One approach involves the dehydration condensation of castor oil polyoxyethylene ether with oleic acid, using a composite catalyst of boric acid and phosphorous acid. google.com This method reports esterification yields of 60-70%. google.com Another patented method describes the synthesis of tristyrylphenol polyoxyethylene ether oleate (B1233923) using sodium bisulfate as a catalyst. alfachemic.com Similarly, triphenylethylene (B188826) phenol (B47542) polyoxyethylene ether oleate can be prepared by the dehydration condensation of triphenylethylene phenol polyoxyethylene ether and oleic acid using a methanesulfonic acid salt catalyst, such as zinc methanesulfonate (B1217627) or calcium methanesulfonate. google.com

The synthesis of fatty alcohol ethoxylates, a related class of compounds, often employs catalysts to control the distribution of ethylene (B1197577) oxide adducts, aiming for a narrow distribution for optimal performance. acs.org Organotin catalysts have also been shown to be effective in the selective synthesis of polyoxyethylene–polyoxypropylene block copolymer (poloxamer) fatty acid monoesters. nih.gov

Table 2: Catalysts in the Synthesis of Polyoxyethylene Ether Oleates

| Catalyst | Reactants | Product |

|---|---|---|

| Boric acid and Phosphorous acid | Castor oil polyoxyethylene ether and oleic acid | Castor oil polyoxyethylene ether oleate google.com |

| Sodium bisulfate | Tristyrylphenol polyoxyethylene ether and oleic acid | Tristyrylphenol polyoxyethylene ether oleate alfachemic.com |

| Zinc or Calcium methanesulfonate | Triphenylethylene phenol polyoxyethylene ether and oleic acid | Triphenylethylene phenol polyoxyethylene ether oleate google.com |

| Organotin bis(2-ethylhexanoate) | Poloxamer and fatty acids | Poloxamer fatty acid monoesters nih.gov |

Synthesis of Other Functionalized this compound Derivatives for Targeted Research

The synthesis of other functionalized this compound derivatives is an active area of research, driven by the need for molecules with specific properties for targeted applications. This often involves the creation of novel chemical structures through multi-step synthetic sequences. While direct examples for "this compound" are specific, the principles of synthesizing functionalized derivatives are broadly applicable from related fields of organic synthesis.

The development of new synthetic methods allows for the construction of complex heterocyclic and functionalized molecules. nih.govopenmedicinalchemistryjournal.comdergipark.org.tr For instance, the Claisen rearrangement of allyl vinyl ethers provides a stereoselective route to produce γ,δ-unsaturated aldehydes, ketones, esters, and amides, starting from allyl alcohols. redalyc.org This highlights a potential pathway for introducing carbonyl functionality into ether-containing structures.

Furthermore, biocatalysis offers a powerful tool for creating functionalized derivatives. Lipases, for example, can be used in the synthesis of hybrid compounds and polymers from dicarboxylic acid derivatives. beilstein-journals.org They can catalyze the copolymerization of lactones, divinyl esters, and glycols to produce ester copolymers. acs.org These enzymatic methods provide a high degree of selectivity and can be performed under mild conditions. nih.govbeilstein-journals.org The synthesis of functionalized heterorotaxanes, for example, demonstrates how derivatization can be used to install reactive functional groups for further modification. uzh.ch Similarly, N-heterocyclic carbene catalysis has been employed for the efficient synthesis of functionalized cyclic N,O-aminal indole (B1671886) derivatives. rsc.org These diverse synthetic strategies provide a toolbox for creating a wide array of this compound analogues with tailored functionalities for advanced research.

Theoretical and Computational Investigations of Etheroleate Chemistry

Quantum Chemical Studies on Etheroleate Molecular Architecture and Reactivity

Quantum chemical methods, such as Density Functional Theory (DFT), are used to solve the electronic Schrödinger equation, providing detailed information about the electronic structure and bonding of molecules. wikipedia.orgnih.gov These studies form the foundation for understanding the intrinsic properties of this compound.

Electronic Structure Analysis and Bonding Characteristics

The electronic structure of a molecule dictates its fundamental chemical and physical properties. libretexts.org In this compound, key areas of interest are the ether linkage (C-O-C) and the carboxyl group and double bond of the oleate (B1233923) moiety.

Quantum chemical calculations can determine the distribution of electrons throughout the molecule, identifying regions of high and low electron density. This is crucial for predicting reactivity. For instance, the oxygen atom of the ether linkage possesses lone pairs of electrons, making it a site of nucleophilicity. The analysis of bonding characteristics involves examining bond lengths, bond angles, and the nature of the interatomic interactions. diva-portal.orgmdpi.com

Using DFT calculations, one can compute various parameters that describe the bonding within an this compound structure. Natural Population Analysis (NPA) or Mulliken charge analysis reveals the partial atomic charges, indicating the polarity of bonds. scirp.org For the ether linkage, the oxygen atom typically carries a significant negative partial charge, while the adjacent carbon atoms are positively charged. The C=C double bond in the oleate tail represents a region of high electron density, making it susceptible to electrophilic attack.

Table 1: Calculated Structural and Electronic Parameters for a Model this compound Fragment Calculations based on representative values from DFT studies on similar ether and ester compounds.

| Parameter | Bond/Atom | Typical Calculated Value (DFT/B3LYP) | Description |

| Bond Length | C-O (ether) | ~1.43 Å | The length of the single bond between carbon and oxygen in the ether group. |

| C=O (ester) | ~1.21 Å | The length of the double bond in the carbonyl group of the ester. | |

| C=C (oleate) | ~1.34 Å | The length of the carbon-carbon double bond in the oleate chain. | |

| Bond Angle | C-O-C (ether) | ~112° | The angle of the ether linkage, influenced by the steric bulk of adjacent groups. |

| Atomic Charge | O (ether) | -0.5 to -0.6 e | The partial negative charge on the ether oxygen due to its high electronegativity. scirp.org |

| C (carbonyl) | +0.6 to +0.7 e | The partial positive charge on the carbonyl carbon, making it an electrophilic site. |

The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. chimicatechnoacta.ru The HOMO is often localized around the electron-rich areas, such as the C=C double bond and the ether oxygen, indicating these are the likely sites for reaction with electrophiles. The LUMO is typically found near electron-deficient sites, like the carbonyl carbon, which is susceptible to nucleophilic attack. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical reactivity and kinetic stability. chimicatechnoacta.ru

Conformational Analysis and Isomer Energetics

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that arise from rotation around single bonds, and their relative energies. libretexts.org For a flexible molecule like this compound, with its long oleate chain and ether linkage, a vast number of conformations are possible. Understanding the most stable, low-energy conformations is key to predicting its physical properties and how it interacts with other molecules or biological systems. pharmacy180.com

Computational methods can systematically explore the potential energy surface of this compound by rotating key dihedral angles. The primary areas of conformational flexibility include:

Rotation around the C-O bonds of the ether linkage.

Rotation around the C-C single bonds of the oleate backbone.

The relative energies of different conformers, such as staggered and eclipsed forms, are calculated to identify the most stable structures. srmist.edu.in For the alkyl chain, the anti (or trans) conformation, where bulky groups are 180° apart, is generally the most stable due to minimized steric hindrance. organicchemistrytutor.com Gauche conformations, with a 60° dihedral angle, are slightly higher in energy. pharmacy180.com Eclipsed conformations, where groups overlap, are the least stable due to torsional strain and steric repulsion. srmist.edu.in

Table 2: Relative Energy of Butane Conformers (A Model for Alkyl Chain Interactions) This data illustrates the energetic principles governing the conformations of the this compound's alkyl chain.

| Conformation | Dihedral Angle (CH₃-C-C-CH₃) | Relative Energy (kcal/mol) | Source |

| Anti | 180° | 0 (most stable) | pharmacy180.com |

| Gauche | 60° | 0.9 | pharmacy180.com |

| Eclipsed (H, CH₃) | 120° | 3.6 | pharmacy180.com |

| Totally Eclipsed (CH₃, CH₃) | 0° | 4.5 (least stable) | pharmacy180.com |

Computational Modeling of this compound Reaction Mechanisms

Computational modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions, including identifying transient intermediates and high-energy transition states that are difficult to observe experimentally. nih.govmckgroup.org

Elucidation of Biosynthetic Pathways (e.g., Fatty Acid Hydroperoxide Transformations)

While a specific biosynthetic pathway for "this compound" is not defined, computational chemistry can be used to investigate plausible routes, such as those involving fatty acid intermediates. The biosynthesis of many signaling molecules begins with the transformation of polyunsaturated fatty acids. nih.gov

One relevant pathway involves the enzymatic conversion of fatty acid hydroperoxides. Enzymes like allene (B1206475) oxide synthase, a catalase-related hemoprotein, transform hydroperoxides into reactive allene oxides. nih.gov Computational modeling can help elucidate the mechanism of such transformations. The reaction is thought to begin with the homolytic cleavage of the peroxide O-O bond. Following this, the reaction can proceed through either a radical pathway or an ionic pathway involving a carbocation intermediate. nih.gov

Quantum chemical calculations can model these proposed pathways:

Reactant and Product Optimization: The geometries of the fatty acid hydroperoxide substrate and the final allene oxide product are optimized.

Intermediate and Transition State Search: The structures and energies of proposed intermediates (e.g., radicals, carbocations) and the transition states connecting them are calculated.

Energy Profile Mapping: By connecting the energies of reactants, intermediates, transition states, and products, a complete reaction energy profile is constructed. This profile can help determine the most likely reaction pathway by identifying the one with the lowest activation energy barriers.

These computational approaches have been instrumental in understanding the biosynthesis of various fatty acid-derived molecules. nih.govmdpi.com

Simulations of Specific Chemical Transformations Involving the Ether Linkage and Oleate Moiety

Computational models can simulate various chemical reactions that this compound might undergo. Key reactive sites include the ether linkage, the ester group, and the C=C double bond of the oleate moiety.

Ether Linkage Transformations: The ether bond is generally stable but can be cleaved under certain conditions, such as in the presence of strong acids or via oxidative processes. Computational studies can model the mechanism of ether cleavage, for example, by protonation of the ether oxygen followed by nucleophilic attack. Studies on the gas-phase oxidation chemistry of cyclic ethers have shown the importance of radical species in their degradation, which can be modeled theoretically to determine reaction kinetics. unizar.es

Oleate Moiety Transformations: The C=C double bond is a prime site for reactions like hydrogenation, halogenation, and epoxidation. Computational chemistry can model the stereoselectivity and regioselectivity of these reactions. For instance, in an epoxidation reaction, modeling can predict whether the attack of the oxidizing agent will occur from above or below the plane of the double bond, leading to different stereoisomers. Advanced oxidation processes, which generate highly reactive species like hydroxyl radicals (•OH), can also be modeled to predict the degradation pathway of the oleate chain. researchgate.net

Simplified reaction mechanisms can be developed and tested computationally against experimental data, such as flame speeds in combustion studies, to validate the kinetic parameters of the proposed elementary reactions. researchgate.net

Predictive Modeling in this compound Synthesis and Derivatization Design

Beyond analyzing existing structures and reactions, computational chemistry serves a predictive role in the design of new molecules and synthetic pathways. cecam.org This is particularly relevant for creating novel this compound derivatives with tailored properties.

Predictive modeling can be used to:

Design Efficient Syntheses: The esterification reaction between an alcohol and oleic acid to form an ester linkage is a common synthetic step. ikm.org.my Computational models can be used to screen different catalysts (e.g., enzymes, acid catalysts) to find the most efficient one for forming the this compound's ester bond or for other derivatization steps. By calculating the activation barriers for a reaction with different catalysts, researchers can predict which will provide the best rates and yields.

Design Novel Derivatives: Scientists can design new this compound derivatives in silico by modifying the structure, for example, by adding functional groups to the oleate chain or changing the group attached to the ether oxygen.

Table 3: Hypothetical Predictive Model for this compound Derivatization This table illustrates how computational models can guide the design of new molecules by predicting properties before synthesis.

| Proposed Derivative | Modification | Predicted Property (Computational Output) | Potential Application |

| Hydroxylated this compound | Addition of -OH group to oleate chain | Increased Dipole Moment, Higher Solubility in Polar Solvents | Emulsifiers, Lubricants |

| Fluorinated this compound | Replacement of H with F on ether side-chain | Altered Electron Density Distribution, Increased Thermal Stability | High-performance materials, Stable coatings |

| Epoxidized this compound | Conversion of C=C to an epoxide ring | Decreased HOMO-LUMO Gap, Increased Reactivity | Chemical intermediate for polymer synthesis |

This predictive capability accelerates the materials discovery process, saving time and resources by focusing experimental efforts on the most promising candidates identified through computational screening. cecam.org

Advanced Analytical Characterization Techniques for Etheroleate Research

Chromatographic Separations of Etheroleate Isomers and Related Lipids

Chromatography is a foundational technique for separating individual components from a complex mixture. rroij.com For lipids like this compound, which often exist as a mixture of closely related isomers, high-resolution chromatographic methods are indispensable.

Micellar Electrokinetic Chromatography (MEKC) has proven to be a powerful method for the direct resolution of hydrophobic divinyl ether fatty acid isomers. nih.govebi.ac.ukebi.ac.uk These isomers are challenging to separate due to similarities in their structure, including the number, position, and spatial arrangement of double bonds, as well as the position of the ether oxygen. nih.govebi.ac.uk

The MEKC technique utilizes a background electrolyte containing micelles, which act as a pseudo-stationary phase. researchgate.net The separation of charged compounds in MEKC is governed by both their electrophoretic migration and their partitioning into the micelles. researchgate.net For hydrophobic molecules like this compound isomers, the use of micelles, such as those formed by sodium dodecyl sulfate (B86663) (SDS), combined with an organic modifier in the electrolyte, facilitates their dissolution and separation with high efficiency. nih.govebi.ac.ukebi.ac.uk

Research has demonstrated the successful separation of eight distinct divinyl ether fatty acids using MEKC with heptakis-(2,3-dimethyl-6-sulfato)-beta-cyclodextrin (HDMS-beta-CD) as a buffer additive. nih.govebi.ac.ukebi.ac.uk This approach achieved complete separation and yielded high separation efficiencies, with up to 5 x 10^5 theoretical plates per meter under optimized conditions. nih.govebi.ac.uk Direct UV detection is typically applied for the analysis of these fatty acids. nih.gov

Table 1: Divinyl Ether Fatty Acid Isomers Separated by MEKC nih.govebi.ac.ukebi.ac.uk

| Compound Name | Abbreviation |

|---|---|

| Colneleic acid | CL |

| Colnelenic acid | CLn |

| 14(Z)-etheroleic acid | 14(Z)-EL |

| 14(Z)-etherolenic acid | 14(Z)-Eln |

| 11(Z)-etheroleic acid | 11(Z)-EL |

| 11(Z)-etherolenic acid | 11(Z)-Eln |

| Etheroleic acid | EL |

| Etherolenic acid | Eln |

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry used to separate, identify, and quantify components in a mixture. shimadzu.nl It functions by pumping a liquid sample (mobile phase) through a column packed with a solid adsorbent material (stationary phase). shimadzu.nl The separation is based on the differential interactions of the sample components with the stationary phase. shimadzu.nl

In the context of this compound research, HPLC serves as a crucial comparative technique to MEKC. nih.gov Reversed-phase HPLC (RP-HPLC), which uses a non-polar stationary phase (like C18 or C30) and a polar mobile phase, is particularly well-suited for separating lipids based on their hydrophobicity, which is influenced by chain length and degree of unsaturation. researchgate.netinsights.bio The C30 stationary phase, in particular, offers superior resolution for geometric lipid isomers. researchgate.net While powerful, HPLC can face challenges in separating the full range of complex lipid isomers found in biological matrices. nih.gov The development of Ultra High-Performance Liquid Chromatography (UHPLC) has offered faster and more efficient separations. shimadzu.nlnih.gov

Micellar Electrokinetic Chromatography (MEKC) for Divinyl Ether Fatty Acid Isomers

Advanced Spectroscopic Methods for Elucidating this compound Structural Features (Discussing methodological principles)

While chromatography separates isomers, spectroscopy is essential for elucidating their precise molecular structures. nptel.ac.in The primary methods used in lipid research are Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy.

Mass Spectrometry (MS) operates by ionizing molecules and then sorting and measuring the mass-to-charge (m/z) ratio of the ions. nih.govthermofisher.com This provides two critical pieces of information for structural elucidation: the molecular weight of the compound from the molecular ion peak and structural details from the fragmentation patterns of the molecule. rroij.comnih.gov Techniques like tandem mass spectrometry (MS/MS) involve multiple stages of mass analysis, where specific ions are selected and fragmented to reveal more detailed structural information about the fatty acyl chains and functional groups, which is invaluable for identifying unknown lipids. nih.govmetwarebio.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is a technique that exploits the magnetic properties of atomic nuclei. jeol.com It provides detailed information about the structure of a molecule at the atomic level. jeol.com Key parameters from an NMR spectrum include:

Chemical Shift: Indicates the electronic environment of a nucleus (e.g., a proton or carbon-13 atom), helping to identify functional groups. libretexts.orgvanderbilt.edu

Spin-Spin Coupling: Provides information about atoms that are adjacent to one another in the molecular structure. vanderbilt.edu

Signal Splitting: The pattern of peaks for a given nucleus reveals the number of protons on neighboring atoms. savemyexams.com

Integration: The area under a signal is proportional to the number of nuclei it represents. libretexts.org One-dimensional (1D) and two-dimensional (2D) NMR experiments are powerful, non-destructive methods for determining the complete chemical structure and stereochemistry of organic molecules like this compound. rroij.comd-nb.info

Table 2: Principles of Advanced Spectroscopic Methods

| Spectroscopic Method | Principle | Information Gained |

|---|---|---|

| Mass Spectrometry (MS) | Measures the mass-to-charge (m/z) ratio of ionized molecules. nih.gov | Molecular weight, molecular formula (with high resolution), and structural features from fragmentation patterns. rroij.comnih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Observes the magnetic properties of atomic nuclei in a strong magnetic field. jeol.com | Detailed 3D molecular structure, connectivity of atoms, and stereochemistry. rroij.comvanderbilt.edu |

Emerging Analytical Methodologies for Complex Lipid Profiling Relevant to this compound

The field of lipidomics is rapidly advancing, with new methodologies emerging to tackle the immense complexity of the lipidome. mdpi.com A major trend is the combination of multiple analytical techniques to enhance separation and identification capabilities.

A dominant emerging methodology is the coupling of Liquid Chromatography with Mass Spectrometry (LC-MS) . insights.biometwarebio.com This approach combines the powerful separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry, allowing for the resolution and confident identification of a vast number of lipid species, including isomers, in a single analysis. researchgate.netcd-bioparticles.com

More recently, Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) has gained prominence as a valuable tool for lipid analysis. bioanalysis-zone.comfrontiersin.org Ion mobility adds an orthogonal dimension of separation, discriminating ions based on their size, shape, and charge (their collisional cross-section) in the gas phase. nih.govfrontiersin.org This is particularly advantageous for separating lipid isomers (e.g., cis/trans isomers or regioisomers) that may not be resolved by chromatography or mass spectrometry alone. nih.govfrontiersin.org The integration of LC with IMS-MS (LC-IMS-MS) provides an exceptionally powerful platform for in-depth lipid profiling, as each lipid is characterized by its retention time, collisional cross-section, and m/z ratio, significantly increasing identification confidence. nih.govnih.gov

Another approach, known as shotgun lipidomics , involves the direct infusion of a total lipid extract into the mass spectrometer without prior chromatographic separation. nih.govbioanalysis-zone.com This high-throughput technique relies on sophisticated MS scanning methods to identify and quantify different lipid classes. bioanalysis-zone.com While it offers speed, it can be limited in its ability to distinguish between isomeric species compared to methods involving chromatographic separation. bioanalysis-zone.com

Mechanistic Studies of Etheroleate in Chemical Reactions and Biochemical Systems

Mechanistic Pathways of Etheroleate Chemical Transformations

While etheroleic acid is a product of biosynthesis, related oleic acid derivatives like ethyl oleate (B1233923) are commonly synthesized through chemical transformations. The primary methods are esterification and transesterification, which involve distinct mechanistic pathways.

The synthesis of oleate esters, such as ethyl oleate, can be achieved via two main chemical routes: direct esterification and transesterification. rsc.org

Esterification: This process involves the direct reaction of a free fatty acid (oleic acid) with an alcohol (ethanol) to produce an ester (ethyl oleate) and water. scielo.br This reaction is typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid. scielo.brnjit.edu The reaction is reversible, and the accumulation of water can limit the conversion of the fatty acid into the ester. scielo.br The acid-catalyzed mechanism follows a sequence of protonation, addition, and elimination steps. masterorganicchemistry.com

Transesterification: This is the more common industrial method and utilizes triglycerides (the primary components of vegetable oils) as the starting material. rsc.org The process involves exchanging the alkoxy group of the triglyceride's ester with another alcohol. For ethyl oleate synthesis, a triglyceride rich in oleic acid reacts with an excess of ethanol (B145695). rsc.org This reaction is most often catalyzed by a base (e.g., NaOH, KOH), which is more effective than acid catalysts for transesterification. rsc.orgmdpi.com The base-catalyzed mechanism proceeds through a two-step nucleophilic addition-elimination sequence. masterorganicchemistry.com

Table 2: Comparison of Reaction Pathways for Ethyl Oleate Synthesis

| Pathway | Reactants | Typical Catalyst | Key Mechanistic Steps | Reference |

|---|---|---|---|---|

| Esterification | Oleic Acid + Ethanol | Acid (e.g., H₂SO₄) | 1. Protonation of the carbonyl oxygen. 2. Nucleophilic attack by ethanol on the carbonyl carbon. 3. Deprotonation and protonation to form a good leaving group (water). 4. Elimination of water. 5. Deprotonation to yield the final ester. | scielo.brmasterorganicchemistry.com |

| Transesterification | Triglyceride + Ethanol | Base (e.g., NaOH, KOH) | 1. Formation of an alkoxide (ethoxide) nucleophile. 2. Nucleophilic addition of the alkoxide to the ester's carbonyl carbon, forming a tetrahedral intermediate. 3. Elimination of the diglyceride alkoxide leaving group, reforming the carbonyl and yielding the ethyl ester. | rsc.orgmasterorganicchemistry.com |

The rate of ethyl oleate synthesis is influenced by several factors, including temperature, catalyst concentration, and the molar ratio of reactants. scielo.brmdpi.com Kinetic studies are crucial for optimizing these parameters to maximize yield and reaction speed.

For enzyme-catalyzed esterification, the kinetics often conform to a Ping-Pong-Bi-Bi model, which may include an inhibitory effect from the alcohol substrate. core.ac.uk In a solvent-free system using lipase (B570770) from Candida antarctica, a maximum conversion of 38% was observed after 40 minutes, with an optimal conversion of 56% achieved under optimized conditions. ueg.br Using an immobilized lipase from Bacillus coagulans, an 18-hour reaction at 55°C yielded approximately 53% conversion, which increased to 58% with the addition of a molecular sieve to remove water.

In chemical catalysis, the esterification of oleic acid is a reversible reaction, and the presence of water produced during the reaction can have adverse effects, shifting the equilibrium back towards the reactants and thus lowering the final conversion. lidsen.com Therefore, the removal of water is a critical factor, and its accumulation can be considered a rate-limiting step. scielo.br In a semi-batch bubble reactor designed to continuously remove water, 95% conversion of oleic acid was achieved in approximately 40 minutes at 150°C. scielo.br

Table 3: Selected Research Findings on Ethyl Oleate Synthesis Kinetics

| Catalyst System | Reaction Time | Temperature | Key Finding / Conversion Rate | Reference |

|---|---|---|---|---|

| Lipase from Candida antarctica B (free) | 40 min | Not specified | Optimal conversion of 56% in a solvent-free system. | ueg.br |

| Immobilized lipase from Bacillus coagulans | 18 h | 55°C | ~58% conversion with a molecular sieve. | |

| Porcine pancreatic lipase | Initial rates | Not specified | Kinetics conform to a Ping-Pong-Bi-Bi model with ethanol inhibition. | core.ac.uk |

| Amberlyst 15 Wet (heterogeneous acid) | Not specified | 323-343 K | Pervaporation assistance increased conversion from 70% to 90% by removing water. | scielo.br |

| H₂SO₄ (homogeneous acid) | 40 min | 150°C | 95% conversion in a bubble reactor that removes water. | scielo.br |

| SnCl₂·2H₂O (homogeneous acid) | >12 h | Reflux | High yields comparable to H₂SO₄; low conversion (~12%) without catalyst. | mdpi.com |

The activation of reactants by a catalyst is fundamental to achieving efficient esterification and transesterification. The mechanisms of activation differ significantly between acid, base, and heterogeneous catalysts.

Acid Catalysis: In the acid-catalyzed esterification of oleic acid, the catalyst (typically a Brønsted acid like H₂SO₄) activates the oleic acid molecule. It does this by protonating the carbonyl oxygen atom. masterorganicchemistry.com This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the weakly nucleophilic hydroxyl group of ethanol. scielo.brmasterorganicchemistry.com This initial activation is the critical step that initiates the reaction cascade.

Base Catalysis: In the base-catalyzed transesterification of triglycerides, the catalyst (e.g., NaOH, KOH) activates the alcohol. The strong base deprotonates an ethanol molecule to form a sodium or potassium ethoxide. rsc.org This ethoxide ion is a much stronger nucleophile than ethanol itself. It readily attacks the electrophilic carbonyl carbon of the triglyceride's ester groups, initiating the transesterification process without the need to activate the ester directly. rsc.orgmasterorganicchemistry.com

Heterogeneous Catalysis: Solid acid catalysts, such as tungstated zirconia or vanadium oxides, provide an alternative that simplifies catalyst separation. acs.orgcore.ac.uk These materials often possess both Brønsted acid sites (proton donors) and Lewis acid sites (electron-pair acceptors) on their surface. acs.org In the esterification of oleic acid, the reaction can proceed via the Eley-Rideal mechanism, where one reactant (e.g., oleic acid) adsorbs onto an active site and is activated, after which it reacts with the other reactant (ethanol) from the bulk phase. sci-hub.se Lewis acid sites can coordinate with the carbonyl oxygen, polarizing the C=O bond and activating the molecule for nucleophilic attack, similar to the effect of protonation in homogeneous acid catalysis. acs.orgconicet.gov.ar

Reaction Kinetics and Rate-Limiting Steps in this compound Synthesis and Degradation

Interactions of this compound within Specific Chemical Systems and Microenvironments

The behavior and function of oleoyl (B10858665) ether lipids and ethyl oleate are profoundly influenced by their interactions within organized molecular assemblies such as cell membranes, micelles, and lipoprotein particles. These microenvironments dictate the orientation, reactivity, and physiological roles of these lipidic molecules.

Oleoyl Ether Lipid Interactions

Ether lipids containing an oleoyl group (an 18-carbon monounsaturated fatty acyl chain) are integral components of cellular membranes, particularly in nervous tissue and the heart. The presence of an ether linkage at the sn-1 position of the glycerol (B35011) backbone, as opposed to the more common ester linkage, imparts unique physicochemical properties that alter membrane dynamics and interactions. mdpi.combeilstein-journals.org

In Lipid Bilayers and Cell Membranes: The ether bond at the sn-1 position leads to a different conformation compared to ester-linked phospholipids. This results in tighter packing of the lipid molecules, stronger intermolecular hydrogen bonding between headgroups, and decreased membrane fluidity. mdpi.com These structural alterations influence the membrane's physical properties and can modulate the function of embedded proteins. beilstein-journals.org Ether lipids, including those with oleoyl chains, have been shown to interact with cholesterol differently than their ester counterparts. In ether lipid bilayers, cholesterol is positioned closer to the bilayer surface and primarily forms hydrogen bonds with the phosphate (B84403) oxygen of the lipid headgroup. nih.gov This is distinct from ester lipids, where cholesterol interacts more with the carbonyl oxygen of the fatty acid backbone. nih.gov This differential interaction may be crucial for the role of ether lipids in cholesterol trafficking and the formation of specialized membrane domains like lipid rafts. nih.gov

In Enzyme Active Sites: The metabolism and signaling functions of oleoyl ether lipids involve specific interactions with enzymes. The biosynthesis of ether lipids begins in peroxisomes, where enzymes like glyceronephosphate O-acyltransferase (GNPAT) and alkylglycerone phosphate synthase (AGPS) catalyze the initial steps. nih.gov These enzymes recognize and bind the lipid substrates within their active sites to facilitate the formation of the ether bond. Furthermore, signaling molecules derived from ether lipids interact with various protein targets, including protein kinase C (PKC) and G-protein coupled receptors (GPCRs), to modulate cellular pathways. mdpi.com

Ethyl Oleate Interactions

Ethyl oleate is a non-oxidative metabolite of ethanol, formed by the esterification of oleic acid. It is considered a fatty acid ethyl ester (FAEE) and has been implicated as a mediator of ethanol-induced organ damage. Its interactions are primarily studied in the context of its transport in the bloodstream and its partitioning into different lipid phases. nih.gov

In Micelles and Microemulsions: Ethyl oleate is a long-chain fatty ester that can be incorporated into microemulsions, which are thermodynamically stable, isotropic systems of oil, water, and surfactants. researchgate.netnih.gov Due to its lipophilic nature, ethyl oleate acts as the oil phase in these systems, capable of solubilizing other non-polar molecules. researchgate.netnih.gov Studies have shown that ethyl oleate can form larger microemulsion areas compared to shorter-chain oils, enhancing the solubilizing capacity for certain drugs. researchgate.netnih.gov In simpler systems, such as reverse micelles formed by surfactants in non-polar solvents, ethyl oleate can be synthesized via enzyme catalysis, where the micellar environment provides a micro-reactor that can enhance reaction rates and yields. tandfonline.com

In Lipoproteins and Lipid Vesicles: In biological systems, ethyl oleate produced after ethanol consumption is transported in the blood bound to lipoproteins and albumin. nih.gov Carbon-13 NMR studies have revealed the nature of these interactions. When ethyl oleate binds to small unilamellar phospholipid vesicles (a model for cell membranes), its carbonyl group is exposed to the aqueous interface and forms hydrogen bonds with water. nih.gov However, there is a solubility limit, and beyond approximately 30 mol%, ethyl oleate will form separate phases. nih.gov In contrast, when bound to low-density lipoprotein (LDL), ethyl oleate resides in the non-polar, unhydrated core of the lipoprotein particle. nih.gov Notably, the binding affinity of ethyl oleate to albumin is much weaker than that of its parent fatty acid, oleic acid. nih.gov This leads to preferential transport of ethyl oleate by lipoproteins, especially at higher concentrations. nih.gov

Research Findings on this compound Interactions

The following tables summarize key research findings regarding the interactions of ethyl oleate and oleoyl-containing lipids in various microenvironments.

Table 1: Interactions of Ethyl Oleate in Biochemical Microenvironments

| Interacting System/Molecule | Microenvironment | Key Findings | Research Method | Citation |

| Phospholipid Vesicles (SUV) | Aqueous Interface | Carbonyl group of ethyl oleate is hydrated and H-bonded with water. Solubility limit is ~30 mol%. | ¹³C-NMR Spectroscopy | nih.gov |

| Low-Density Lipoprotein (LDL) | Lipoprotein Core | Ethyl oleate partitions into the unhydrated, non-polar core of the LDL particle. | ¹³C-NMR Spectroscopy | nih.gov |

| Bovine Serum Albumin (BSA) | Protein Binding Site | Binding affinity is significantly lower than for oleic acid; no stable binding observed. | ¹³C-NMR Spectroscopy | nih.gov |

| Candida rugosa Lipase | Enzyme-Support Interface | Hydrophobic interactions between the enzyme, support (polypropylene), and substrates stabilize the active conformation for ethyl oleate synthesis. | Molecular Mechanics | acs.orgnih.govconicet.gov.ar |

| Tristearin (B179404) Film | Model Plant Cuticle | Ethyl oleate disrupts the crystalline structure of the tristearin film, inducing a phase change from α- to β-crystallite form. | DSC & SAXS | acs.org |

Table 2: Interactions of Oleoyl-Containing Ether Lipids in Biochemical Microenvironments

| Interacting System/Molecule | Microenvironment | Key Findings | Research Method | Citation |

| Phospholipid Bilayer | Cell Membrane | The ether linkage promotes tighter lipid packing and reduces membrane fluidity compared to ester-linked lipids. | Biophysical Analysis | mdpi.com |

| Cholesterol | Cell Membrane | Cholesterol interacts primarily with the phosphate oxygen of ether lipids, residing closer to the bilayer surface. | Scattering & MD Simulations | nih.gov |

| Glycolipid Transfer Protein (GLTP) | Vesicle/Protein Interface | The rate of glycolipid transfer is sensitive to the unsaturation of surrounding lipids, including oleoyl chains, but not significantly affected by the ether vs. ester linkage itself. | Fluorescence Spectroscopy | abo.fi |

| Protein Kinase C (PKC) | Signaling Complex | Ether-linked lipid precursors can compete with PKC activators for binding to C1 domains, thereby inhibiting enzyme activity. | Biochemical Assays | nih.gov |

Applications of Etheroleate and Its Derivatives in Advanced Materials Science

Incorporation of Etheroleate as a Component in Functional Polymers and Composite Materials

The integration of this compound structures into polymer backbones is a promising strategy for developing new functional and bio-based polymers. A key example is the use of oleyl glycidyl (B131873) ether (OlGE), a hydrophobic monomer synthesized from the bio-based oleyl alcohol and epichlorohydrin. rsc.orgrsc.orgrsc.org Through anionic ring-opening polymerization, OlGE can be copolymerized with hydrophilic monomers, such as ethylene (B1197577) oxide, to create well-defined and highly amphiphilic AB block copolymers. rsc.orgrsc.orgrsc.org

Research has shown that despite significant structural differences between the monomers, the copolymerization of OlGE and ethylene oxide proceeds in an almost ideally random fashion. rsc.orgrsc.org The resulting polymers, such as mPEG-b-POlGE (monomethoxy poly(ethylene glycol)-block-poly(oleyl glycidyl ether)), exhibit distinct thermal properties, including two separate melting temperatures. One corresponds to the polyethylene (B3416737) glycol (PEG) block, while the second is attributed to the crystallization of the cis-alkenyl side chains of the OlGE units. rsc.orgrsc.orgrsc.org This behavior opens avenues for creating materials with tunable thermal characteristics.

Furthermore, the double bond within the oleyl side chain of the OlGE unit serves as a reactive site for post-polymerization modification through reactions like the thiol-ene click reaction, allowing for further functionalization of the polymer. rsc.orgrsc.org This versatility makes OlGE-based polymers potential candidates for novel polyether surfactants and advanced drug delivery systems. rsc.orgrsc.orgrsc.org

Another approach involves the synthesis of polyesters from epoxidized oleic acid (EOA). Palm oleic acid can be epoxidized and subsequently polymerized through polycondensation to yield a bioplastic polyester (B1180765). These polyesters have shown promising thermal stability, with degradation temperatures exceeding 328°C, making them suitable for applications such as plastic wrapping materials.

Table 1: Properties of Polymers Incorporating this compound Structures

| Polymer Type | Monomers | Polymerization Method | Key Properties | Potential Applications | Source |

|---|---|---|---|---|---|

| Amphiphilic Block Copolymer | Oleyl Glycidyl Ether (OlGE), Ethylene Oxide | Anionic Ring-Opening Polymerization | Well-defined structure (Đ ≤ 1.08), Two distinct melting temperatures, "Clickable" side chains for functionalization | Polyether surfactants, Drug delivery systems | rsc.orgrsc.orgrsc.org |

Utilization of this compound Derivatives as Solubilizers and Emulsifiers in Material Formulations and Processes

This compound derivatives, particularly polyoxyethylene oleyl ethers (commonly known as Oleth surfactants), are widely employed as non-ionic surfactants due to their excellent emulsifying and solubilizing capabilities. pcc.euinci.guide Their amphiphilic nature, with a hydrophobic oleyl tail and a hydrophilic polyoxyethylene head, allows them to stabilize mixtures of oil and water. pcc.eucosmileeurope.eu

The properties of these surfactants can be tailored by altering the length of the polyoxyethylene (EO) chain. For instance, in a series of oleyl-based sulfosuccinates synthesized from oleyl alcohol polyoxyethylene ether, a longer EO chain was found to enhance the micellization process. mdpi.com These types of surfactants are used in various industrial processes, including emulsion polymerization, to create stable latexes. ehu.esgoogle.comgoogle.com For example, oleyl ether ethoxylates have been used as non-ionic emulsifiers in the miniemulsion polymerization of hydrophobic monomers. ehu.es

A specific application is the use of polyoxyethylene (2) oleyl ether to stabilize gliadin (a protein from wheat) nanoparticles. nih.govresearchgate.netmedchemexpress.com This this compound derivative proved effective in forming spherical nanosystems with a narrow size distribution and preventing their destabilization under pH and temperature stress. nih.govresearchgate.net Such stabilized nanoparticles are promising carriers for the delivery of active compounds. nih.govresearchgate.netmedchemexpress.com

Oleth-20, a polyoxyethylene monoolein (B16389) ether, is another example of a potent emulsifier used to form stable oil-in-water emulsions. pcc.eu Its effectiveness is particularly noted in preparing emulsions at room temperature, which is crucial when dealing with heat-sensitive active ingredients. pcc.eu

Table 2: Applications of this compound Derivatives as Emulsifiers and Solubilizers

| This compound Derivative | Application | Function | Key Finding | Source |

|---|---|---|---|---|

| Polyoxyethylene (2) Oleyl Ether | Gliadin Nanoparticle Formulation | Stabilizer, Emulsifier | Promotes the formation of stable, spherical nanosystems with a narrow size distribution. | nih.govresearchgate.netmedchemexpress.com |

| Oleyl Ether Ethoxylates (e.g., Brij O10, Brij O20) | Emulsion Polymerization | Non-ionic Emulsifier | Enables the polymerization of superhydrophobic monomers into stable latex particles. | ehu.es |

| Oleth-20 | Cosmetic and Pharmaceutical Formulations | Oil-in-Water Emulsifier | Forms stable emulsions, especially at room temperature, beneficial for heat-sensitive components. | pcc.euinci.guide |

Role of this compound in Surface Science and Interface Engineering (e.g., functional coatings, specialized lubricants)

The unique properties of etheroleates make them valuable in surface science and interface engineering, particularly in the formulation of functional coatings and specialized lubricants. nanotrun.comtandfonline.comgoogle.comatamanchemicals.com

Oleyl amine polyoxyethylene ether, for instance, serves as a lubricant in metalworking fluids, helping to reduce tool wear and improve machining efficiency. nanotrun.com Similarly, oleyl alcohol ethoxylates are used in lubricants for their emulsifying, wetting, and antistatic properties. atamanchemicals.com The presence of the oleyl group provides lubricity, while the ether portion can be tailored to control solubility and surface activity.

In the realm of functional coatings, this compound derivatives can be incorporated to modify surface properties. A patent describes the use of alkyl polyglycol ethers, including those derived from oleyl alcohol, as suitable surfactants in curable polymeric coatings. google.com These coatings can be designed for specific functionalities, such as controlled release or altered surface energy.

A novel application in interface engineering involves the use of oleyl poly(ethylene glycol) ether-modified surfaces for the immobilized culture of nonadherent cells. tandfonline.com In this system, cells are anchored to the surface through the interaction between the cell membrane and the oleyl group of the this compound. tandfonline.com This technique demonstrates the potential of etheroleates to create functional bio-interfaces for applications in microarrays and tissue engineering. tandfonline.com

Table 3: Etheroleates in Surface Science and Interface Engineering

| This compound Derivative | Application Area | Specific Role | Observed Effect | Source |

|---|---|---|---|---|

| Oleyl Amine Polyoxyethylene Ether | Metalworking Fluids | Lubricant | Reduces tool wear and improves machining efficiency. | nanotrun.com |

| Oleyl Alcohol Ethoxylates | Lubricants and Greases | Lubricant, Emulsifier, Antistatic Agent | Provides lubrication and modifies surface properties. | atamanchemicals.com |

| Alkyl Polyglycol Ethers (from oleyl alcohol) | Curable Polymeric Coatings | Surfactant | Component in formulations for functional surface coatings. | google.com |

Development of Bio-based Materials Incorporating this compound Structures

The development of materials from renewable resources is a cornerstone of modern materials science, and etheroleates, derived from the abundant oleic acid, are key players in this field. mdpi.comresearchgate.netrsc.org Oleic acid itself is a renewable feedstock found in high concentrations in various vegetable oils. mdpi.com

The synthesis of polymers from oleic acid derivatives is a direct route to creating bio-based materials. As detailed in section 6.1, oleyl glycidyl ether (OlGE) is synthesized from bio-based oleyl alcohol and can be polymerized to form novel polyethers. rsc.orgrsc.org These polymers are not only derived from a renewable resource but also exhibit functionalities that make them suitable for advanced applications. rsc.orgrsc.orgrsc.org

Similarly, the creation of bioplastic polyesters from palm oleic acid demonstrates the potential to convert agricultural products into valuable materials. The process involves the epoxidation of oleic acid followed by polymerization, resulting in a polyester with properties suitable for use as a plastic wrapping material.

Furthermore, oleic acid derivatives are being explored as bio-based plasticizers for other polymers, such as polylactic acid (PLA). rsc.org Hyperbranched plasticizers synthesized from oleic acids have been shown to improve the toughness and processability of PLA, a popular but brittle biodegradable polymer. rsc.org This highlights the role of etheroleates and related structures in enhancing the performance of other bio-based materials, thereby expanding their application range. rsc.org

The use of oleic and undecylenic acids as renewable feedstocks for the synthesis of polyols, which are precursors to polyurethanes, further underscores the importance of these bio-based building blocks. mdpi.com Polyether polyols have been successfully synthesized from epoxidized methyl oleate (B1233923), paving the way for bio-based polyurethanes with enhanced hydrolytic and thermal stability. mdpi.com

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Oleic Acid |

| This compound |

| Oleyl Glycidyl Ether (OlGE) |

| Ethylene Oxide |

| monomethoxy poly(ethylene glycol) (mPEG) |

| mPEG-b-POlGE |

| Epichlorohydrin |

| Epoxidized Oleic Acid (EOA) |

| Polyoxyethylene Oleyl Ether (Oleth surfactants) |

| Oleyl Alcohol Polyoxyethylene Ether |

| Gliadin |

| Oleth-20 |

| Oleyl Amine Polyoxyethylene Ether |

| Polylactic Acid (PLA) |

| Epoxidized Methyl Oleate |

| Undecylenic Acid |

Future Research Directions and Interdisciplinary Perspectives in Etheroleate Chemistry

Integration of Artificial Intelligence and Machine Learning in Etheroleate Chemical Discovery

The vastness of chemical space, estimated to contain over 10^60 molecules, presents a significant challenge for discovering new compounds with desired properties. nih.gov Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools to navigate this complexity and accelerate the discovery of novel etheroleates. nih.govtue.nl By analyzing large datasets, ML algorithms can identify complex patterns and build predictive models for various chemical attributes. rsc.org

Key Applications of AI/ML in this compound Research:

Property Prediction: Forecasting physical, chemical, and functional properties of hypothetical this compound structures. rsc.orgresearchgate.net

De Novo Design: Generating novel this compound molecules with optimized characteristics for specific applications. rsc.org

Synthesis Planning: Predicting viable and efficient reaction pathways for the synthesis of new etheroleates. rsc.orgarxiv.org

Data Analysis: Extracting insights from large experimental datasets to understand structure-activity relationships. uni-muenster.de

Sustainable Synthesis and Green Chemistry Approaches to this compound Production

The chemical industry is increasingly adopting green chemistry principles to minimize its environmental impact. sijarah.com These principles focus on waste prevention, maximizing atom economy, using safer solvents, and utilizing renewable feedstocks. sijarah.comacs.org The synthesis of etheroleates can be made significantly more sustainable by integrating these approaches. jocpr.comijsetpub.com

A key area for improvement is the replacement of hazardous solvents with greener alternatives like water, supercritical CO₂, or bio-based solvents. sijarah.comjocpr.comnih.gov Traditional synthesis processes often rely on volatile organic compounds that are toxic and difficult to dispose of. jocpr.com For example, a patented method for producing castor oil polyoxyethylene ether oleate (B1233923) highlights a move towards sustainability by using a composite catalyst of boric acid and phosphorous acid, which is less harsh on equipment and avoids noxious solvents like toluene. google.com

Biocatalysis, the use of enzymes to catalyze reactions, offers a highly efficient and environmentally friendly route for synthesis. jocpr.comgesundheitsindustrie-bw.de Enzymes are highly specific, often eliminating the need for protecting groups, which simplifies processes and reduces waste. acs.org They operate under mild conditions, lowering energy consumption. jocpr.comgesundheitsindustrie-bw.de The development of biocatalytic foams, which are porous solids made from crosslinked enzymes, provides a robust and reusable catalytic system for producing complex molecules sustainably. gesundheitsindustrie-bw.de

The use of renewable feedstocks is another cornerstone of green chemistry. sijarah.comijsetpub.com Etheroleates can be derived from natural sources, such as cardanol, a byproduct of the cashew industry. Research has demonstrated the synthesis of cardanol-based polyethoxylate oligomers as a biodegradable alternative to petroleum-based surfactants for dyeing polyester (B1180765) fabrics. researchgate.net

Principles of Green Chemistry in this compound Production:

| Principle | Application to this compound Synthesis |

|---|---|

| Waste Prevention | Designing synthesis routes that minimize byproducts. sijarah.comacs.org |

| Atom Economy | Maximizing the incorporation of all reactant materials into the final product. acs.org |

| Safer Solvents | Replacing hazardous organic solvents with water, supercritical fluids, or bio-solvents. jocpr.comnih.gov |

| Renewable Feedstocks | Utilizing biomass-derived materials like plant oils instead of petroleum. sijarah.comresearchgate.net |

| Catalysis | Using highly efficient and selective catalysts, such as enzymes (biocatalysis), to reduce energy and waste. acs.orgjocpr.com |

Exploration of Novel Reaction Pathways and Catalytic Systems for this compound Chemistry

The discovery of novel reaction pathways is crucial for accessing new chemical space and improving the efficiency of synthesis. chemrxiv.org For etheroleates, which are often esters, research into new esterification methods and other transformations can lead to compounds with unique properties. Computational tools can now be used to predict complex reaction pathways in a guided manner, reducing the need for extensive trial-and-error experimentation. rsc.org

Catalytic systems are central to modern chemical synthesis, as they provide alternative reaction pathways with lower activation energies, thus increasing reaction rates. catalysis.blogsavemyexams.com Catalysts can be broadly classified as homogeneous (in the same phase as reactants) or heterogeneous (in a different phase). catalysis.bloglibretexts.org

Homogeneous Catalysis: Often involves transition metal complexes in solution. catalysis.blog While efficient, separating the catalyst from the product can be challenging.

Heterogeneous Catalysis: Typically uses a solid catalyst with liquid or gas reactants. catalysis.bloglibretexts.org This simplifies catalyst recovery and reuse, a key advantage in sustainable industrial processes. sijarah.com An example is the use of platinum in catalytic converters. catalysis.blog

In the context of this compound synthesis, such as the reaction of castor oil polyoxyethylene ether with oleic acid, the choice of catalyst is critical. The use of a boric acid and phosphorous acid composite catalyst represents a specific system designed for this type of dehydration condensation reaction. google.com Future research could explore other solid acid catalysts or even biocatalysts to further improve yield, reduce reaction times, and simplify purification. Asymmetric catalysis, which uses chiral catalysts to produce specific enantiomers of a molecule, could also open new possibilities for creating etheroleates with specialized functions. frontiersin.org

Recent advances in photochemistry are also unlocking new reaction pathways by using visible light to activate molecules like diazoalkanes, offering new ways to form chemical bonds under mild conditions. nih.gov Exploring such light-driven reactions could lead to entirely new methods for synthesizing and modifying etheroleates.

Advanced Material Applications and Nanotechnology Integration with this compound

The unique properties of etheroleates, such as their surfactant and emulsifying capabilities, make them interesting candidates for integration with advanced materials and nanotechnology. sindeal.com.cnalibaba.com Nanotechnology, the manipulation of matter on an atomic and molecular scale, creates materials with enhanced properties. biotech-asia.orgnanografi.com

One promising area is the creation of nanoemulsions. By using etheroleates as emulsifying agents, it may be possible to create stable nano-sized dispersions of oils or other substances in water. These nanoemulsions have applications in various fields, from drug delivery to food science and cosmetics, by enhancing the stability and bioavailability of active compounds. mdpi.com

In the field of advanced coatings, nanoparticles are added to paints and other materials to improve properties like wear resistance, corrosion protection, and fire retardation. nanografi.com Etheroleates, known for their use as leveling agents in the textile and dyeing industry, could be functionalized and integrated into nano-coatings. sindeal.com.cnalibaba.com Their surfactant properties could ensure a uniform dispersion of nanoparticles within the coating matrix, leading to improved performance. For instance, nano-engineered materials can reduce energy loss in electrical components and improve the thermal insulation of construction materials. nanografi.comresearchgate.net

Nanotechnology is also being used to create improved dental and medical implants. nih.gov Anodized implant surfaces with micro- and nanopores are being explored as platforms for drug delivery to promote tissue integration. nih.gov Etheroleates could potentially be used to create stable formulations of therapeutic agents for incorporation into these nanostructured surfaces. The convergence of nanotechnology with sustainable synthesis principles also points toward the development of biodegradable and biocompatible nanomaterials, an area where etheroleates derived from natural sources could be highly valuable. rsc.org

Bridging Theoretical Predictions with Experimental Verification in this compound Research

A synergistic relationship between theoretical modeling and experimental work is essential for advancing chemical research. quora.comquora.com Theoretical research involves developing computational models to predict the behavior and properties of molecules, while experimental research focuses on synthesizing compounds and testing these predictions in the laboratory. quora.comjainuniversity.ac.in

In this compound research, computational chemistry can be used to predict a wide range of properties for novel this compound structures. alibaba.commit.edu For example, Density Functional Theory (DFT) can be employed to predict electrochemical properties, while other machine learning models can predict structural and electronic properties. researchgate.netmdpi.com These theoretical predictions act as a guide, allowing researchers to prioritize which novel etheroleates are most promising for synthesis and testing. mit.edu This approach can save significant time and resources compared to a purely experimental, trial-and-error approach. nih.gov

Once a promising this compound is identified through theoretical modeling, the next step is experimental verification. allclinicaltrials.com This involves synthesizing the compound and measuring its properties in the lab. researchgate.net The experimental results then provide crucial feedback to refine the theoretical models. quora.com If the experimental data does not match the predictions, the underlying assumptions of the computational model can be adjusted, leading to more accurate predictions in the future. This iterative cycle of prediction, synthesis, and testing accelerates the discovery and optimization of new materials. quora.com

For example, a computational model might predict that a specific this compound has excellent emulsifying properties. This molecule would then be synthesized, and its emulsifying capabilities would be experimentally measured. The results would then be used to validate and improve the predictive power of the original model.

Q & A

Basic Research Questions

Q. How can the FINER framework guide the formulation of a research question on Etheroleate's mechanism of action?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to define the scope. For example:

- Feasibility: Ensure access to this compound synthesis protocols and analytical instruments (e.g., HPLC for purity validation) .

- Novelty: Review literature gaps via systematic searches on Google Scholar and PubMed to avoid redundancy .

- Ethics: Address safety protocols for handling reactive intermediates .

Q. What standardized protocols are recommended for synthesizing and characterizing this compound?

- Methodological Answer :

- Synthesis: Follow peer-reviewed procedures (e.g., esterification under inert atmospheres) and document reaction conditions (temperature, catalysts) .

- Characterization: Use NMR for structural validation, GC-MS for purity, and XRD for crystalline phase analysis .

- Reproducibility: Include raw data tables with error margins in appendices .

Q. How can the PICOT framework structure studies on this compound's biochemical interactions?

- Methodological Answer : Define:

- Population: Target organisms or cell lines.

- Intervention: this compound dosage/concentration ranges.

- Comparison: Control groups (e.g., untreated samples or alternative esters).

- Outcome: Measured variables (e.g., enzyme inhibition rates).

- Time: Exposure duration .

Advanced Research Questions

Q. How should contradictory data on this compound's solubility in polar solvents be resolved?

- Methodological Answer :

- Systematic Review: Compile solubility data from diverse sources (peer-reviewed journals, patents) and assess measurement conditions (temperature, solvent grades) .

- Statistical Analysis: Apply ANOVA to identify outliers or use Bayesian models to weigh evidence quality .

- Hypothesis Testing: Replicate experiments under controlled conditions, documenting ambient humidity and solvent batch variations .

Q. What advanced techniques optimize this compound's reaction kinetics and yield?

- Methodological Answer :

- High-Throughput Screening: Use automated platforms to test catalyst combinations and solvent systems .

- Kinetic Modeling: Apply Arrhenius equations to predict rate constants under varying temperatures .

- Process Validation: Compare batch vs. continuous flow synthesis for scalability .

Q. How can researchers integrate multi-omics data to study this compound's metabolic pathways?

- Methodological Answer :

- Data Collection: Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) datasets from exposed biological models .

- Bioinformatics Tools: Use KEGG pathway analysis to map interactions and identify bottleneck enzymes .

- Cross-Validation: Correlate in silico predictions with in vitro assays (e.g., enzyme activity tests) .

Ethical and Compliance Considerations

Q. What ethical guidelines apply to this compound toxicity studies involving animal models?

- Methodological Answer :

- Protocol Approval: Submit detailed research plans (dose ranges, endpoints) to institutional review boards .

- 3Rs Compliance: Ensure Replacement, Reduction, and Refinement in animal use .

- Data Transparency: Publish negative results to avoid publication bias .

- Reference : Ethical rigor is mandated for studies with live subjects .

Data Management and Reporting

Q. How should researchers document and archive this compound-related data for reproducibility?

- Methodological Answer :

- Structured Databases: Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata tagging .

- Supplementary Materials: Include raw spectra, chromatograms, and computational scripts in open-access repositories .

- Version Control: Track experimental iterations using tools like GitLab .

- Reference : Systematic data management aligns with EU chemical regulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.